N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-(4-oxoquinazolin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O4/c22-15-5-6-18-14(9-15)10-25(20(28)12-30-18)8-7-23-19(27)11-26-13-24-17-4-2-1-3-16(17)21(26)29/h1-6,9,13H,7-8,10-12H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBYRXSDZMWHMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)CN3C=NC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
Biological Activity
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a complex organic compound that integrates various heterocyclic structures known for their diverse biological activities. The compound's unique structure suggests potential interactions with multiple biological targets, making it a candidate for further pharmacological exploration.
Chemical Structure and Properties
The compound features a benzo[f][1,4]oxazepine moiety combined with a quinazoline framework. The presence of a fluorine atom in the structure is expected to enhance its biological activity by improving binding affinity to target proteins.
| Property | Value |
|---|---|
| Molecular Weight | 395.4 g/mol |
| CAS Number | 1904199-01-4 |
| Chemical Formula | C20H19FN4O3 |
The biological activity of this compound is likely mediated through its interaction with specific enzymes or receptors. The fluorine atom can enhance the lipophilicity and electronic properties of the molecule, allowing for better interaction with hydrophobic pockets in target proteins. This mechanism is crucial for its potential therapeutic applications.
Anticancer Activity
Research indicates that compounds containing oxazepine and quinazoline frameworks exhibit significant anticancer properties. For instance, quinazoline derivatives have been shown to inhibit various cancer cell lines, including breast and colon cancer cells. The specific compound under investigation may share similar mechanisms, potentially inhibiting cell proliferation through apoptosis or cell cycle arrest.
In Vitro Assays
In vitro studies have demonstrated the potential of related compounds to exhibit cytotoxic effects against cancer cell lines. For example:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 10.5 |
| Compound B | HCT116 (Colon) | 8.0 |
| N-(2-(7-fluoro... | Unknown | TBD |
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized various derivatives of oxazepine and evaluated their biological activities against different cancer cell lines. The results indicated a structure-activity relationship (SAR) where modifications to the oxazepine ring significantly influenced anticancer potency.
- Selectivity Profiles : In studies involving quinazoline derivatives, certain compounds showed high selectivity for specific kinases involved in cancer progression, suggesting that N-(2-(7-fluoro... could also exhibit selective inhibition against similar targets.
- Pharmacokinetics : Preliminary pharmacokinetic studies on related compounds suggest favorable absorption characteristics and metabolic stability, indicating that the compound may have acceptable bioavailability when administered.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and synthetic distinctions between the target compound and its analogs:
Key Observations:
Core Heterocycles: The target compound’s benzo[f][1,4]oxazepine differs from the benzo[b][1,4]thiazepine in by oxygen vs. sulfur in the seven-membered ring. Sulfur analogs may exhibit altered electronic properties and binding affinities due to larger atomic size and polarizability . Quinazolinone moieties (target and ) are associated with DNA-intercalating or kinase-inhibiting activity, whereas phenylacetamide derivatives (e.g., ) may prioritize membrane permeability .
Substituent Effects :
- The 7-fluoro group in the target compound contrasts with the 4-trifluoromethoxy in , which introduces bulkier, more lipophilic character. Fluorine’s electronegativity may enhance metabolic stability compared to methoxy groups .
- The 4-methylphenyl substituent in could reduce solubility but increase hydrophobic interactions in target binding .
Synthetic Approaches :
- The target compound’s synthesis likely parallels methods in and , where cesium carbonate in DMF facilitates nucleophilic substitution or amide coupling .
- Thiazepine derivatives (e.g., ) require thiol-containing reagents (e.g., mercaptoacetic acid) under reflux, a harsher condition compared to room-temperature DMF-based reactions .
Bioactivity Implications: suggests that structural similarities correlate with bioactivity clustering. The target compound’s dual heterocyclic system may synergize mechanisms seen in quinazolinones (e.g., topoisomerase inhibition) and oxazepines (e.g., GABA modulation) . Molecular networking () could predict its bioactivity profile by comparing fragmentation patterns with known analogs .
Q & A
Q. What are the key structural features of this compound, and how do they influence its biological activity?
The compound combines a 7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin moiety with a 4-oxoquinazolin-3(4H)-yl acetamide group. The fluorinated oxazepin ring enhances metabolic stability and bioavailability, while the quinazolinone core is known for kinase inhibition and DNA-intercalation properties. Structural characterization via NMR and mass spectrometry confirms regioselective fluorination and amide bond formation, critical for target binding .
Q. What synthetic methodologies are employed to prepare this compound?
Synthesis involves two primary steps:
- Fluorination of the benzo-fused oxazepinone using electrophilic agents like Selectfluor under mild conditions (dichloromethane, 25°C).
- Coupling of the oxazepin intermediate with the quinazolinone-acetamide group via nucleophilic acyl substitution. Reaction optimization (e.g., solvent choice, temperature) minimizes by-products, with yields monitored by HPLC .
Q. How is the compound characterized to confirm its structural integrity?
Techniques include:
- 1H/13C NMR : Assigns proton environments and carbon frameworks, distinguishing between oxazepin and quinazolinone regions.
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C21H18FN3O5).
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns in crystalline forms .
Advanced Research Questions
Q. What strategies address contradictory data in pharmacological studies, such as varying IC50 values across assays?
Discrepancies may arise from assay conditions (e.g., ATP concentrations in kinase assays) or off-target effects. Solutions include:
Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
Systematic modifications focus on:
- Fluorine position : Para vs. meta substitution on the oxazepin ring alters electron-withdrawing effects and target affinity.
- Acetamide linker length : Adjusting ethyl vs. propyl spacers impacts conformational flexibility and binding pocket compatibility.
- Quinazolinone substitution : Adding methyl or chloro groups at position 6 enhances selectivity for kinases like EGFR .
Q. What computational methods predict binding modes with biological targets?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with targets such as RecQ helicases or tyrosine kinases. Key parameters include:
Q. How can crystallographic data resolve ambiguities in mechanistic studies?
X-ray structures of the compound bound to enzymes (e.g., SARS-CoV-2 3CL protease) identify critical interactions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
